An In-depth Technical Guide to 3'-Sialyllactose Sodium Salt: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to 3'-Sialyllactose Sodium Salt: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3'-Sialyllactose (3'-SL) sodium salt is a prominent acidic oligosaccharide and a key component of human milk oligosaccharides (HMOs). It is a trisaccharide composed of N-acetylneuraminic acid (sialic acid), D-galactose, and D-glucose.[1][2][3] Growing research interest in 3'-Sialyllactose sodium salt stems from its diverse biological activities, including its role as a prebiotic, its immunomodulatory and anti-inflammatory effects, and its ability to inhibit pathogen binding.[3][4][5] This technical guide provides a comprehensive overview of its chemical structure, physicochemical and biological properties, and detailed experimental protocols for its analysis and synthesis.
Chemical Structure and Identification
3'-Sialyllactose sodium salt is structurally defined as N-Acetyl-α-D-neuraminyl-(2→3)-β-D-galactopyranosyl-(1→4)-D-glucose, sodium salt.[1] The sialic acid moiety is linked to the 3-position of the galactose unit of lactose.[6]
| Identifier | Value | Reference |
| IUPAC Name | N-Acetyl-α-D-neuraminyl-(2→3)-β-D-galactopyranosyl-(1→4)-D-glucose, sodium salt | [1] |
| Synonyms | 3'-SL sodium salt, Neu5Acα(2-3)Galβ(1-4)Glc sodium salt, 3'-N-Acetylneuraminyl-D-lactose sodium salt | [7] |
| CAS Number | 128596-80-5 | [6][7] |
| Chemical Formula | C23H38NO19Na | [4] |
| Molecular Weight | 655.53 g/mol | [4] |
Physicochemical Properties
3'-Sialyllactose sodium salt is a white to off-white, amorphous powder or agglomerate.[1] It is highly soluble in aqueous solutions and sparingly soluble in organic solvents.[1]
| Property | Value | Reference |
| Appearance | White to off-white powder or agglomerates | [1] |
| Solubility | Readily soluble in water (up to 500 mg/mL at 25°C); Poorly soluble in organic solvents | [1] |
| pH (5% solution at 20°C) | 4.5 - 6.0 | |
| Water Content (Karl-Fischer) | ≤8.0% w/w | |
| Purity (HPLC) | >98.0% | [7] |
Biological Properties and Mechanisms of Action
3'-Sialyllactose sodium salt exhibits a range of biological activities, primarily centered around its anti-inflammatory and anti-pathogenic properties.
Anti-inflammatory Effects via NF-κB Signaling Pathway
3'-Sialyllactose has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[3] It can inhibit the activation of NF-κB in response to inflammatory stimuli such as lipopolysaccharide (LPS).[1][3] The proposed mechanism involves the binding of 3'-Sialyllactose to the Toll-like receptor 4 (TLR4)-MD2 complex, which prevents LPS from binding and initiating the downstream signaling cascade.[1] This inhibition leads to reduced phosphorylation of IκB-α and subsequent suppression of NF-κB nuclear translocation, ultimately decreasing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1]
Caption: NF-κB Signaling Pathway and Inhibition by 3'-Sialyllactose.
Inhibition of Pathogen Adhesion
3'-Sialyllactose can act as a soluble decoy receptor, competitively inhibiting the binding of various pathogens to host cell surface glycans.[2] Many viruses and bacteria utilize sialic acid-containing structures as receptors for attachment and entry into host cells.[2][8] By mimicking these host cell receptors, 3'-Sialyllactose can effectively block pathogen adhesion and subsequent infection.[1] For example, it has been shown to inhibit the binding of influenza virus hemagglutinin to host cells.[9]
Caption: Mechanism of Pathogen Adhesion Inhibition by 3'-Sialyllactose.
Experimental Protocols
Structural Elucidation by ¹H-NMR Spectroscopy
This protocol outlines the procedure for acquiring and analyzing a ¹H-NMR spectrum of 3'-Sialyllactose sodium salt for structural confirmation.[7]
A. Sample Preparation:
-
Weigh approximately 5-10 mg of 3'-Sialyllactose sodium salt and dissolve it in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9%).
-
Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
B. NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the sample temperature to 298 K (25 °C).
-
Use a standard one-pulse sequence with presaturation for water suppression.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
C. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Apply a baseline correction.
-
Reference the spectrum to the internal standard.
-
Integrate the signals and analyze the chemical shifts and coupling constants to confirm the characteristic proton signals of the Neu5Ac, Gal, and Glc residues.
Caption: Workflow for ¹H-NMR Analysis of 3'-Sialyllactose Sodium Salt.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for determining the purity of 3'-Sialyllactose sodium salt using HPLC with a suitable detector.[3]
A. Materials and Reagents:
-
3'-Sialyllactose sodium salt standard and sample.
-
HPLC grade water and acetonitrile (B52724).
-
A suitable HPLC column, such as a hydrophilic interaction liquid chromatography (HILIC) column.
B. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient might start at a high percentage of acetonitrile and gradually increase the water content.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are suitable for non-chromophoric analytes like oligosaccharides.
C. Procedure:
-
Prepare a stock solution of the 3'-Sialyllactose sodium salt standard in water.
-
Prepare the sample solution at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention time of the main peak corresponding to 3'-Sialyllactose.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area.
Toxicological Profile
Toxicological studies have demonstrated that 3'-Sialyllactose sodium salt has a favorable safety profile. It has been shown to be non-mutagenic and non-clastogenic in both in vitro and in vivo assays.[10] The lethal dose (LD50) in rats was found to be greater than 20 g/kg body weight, indicating very low acute toxicity.[10] Subchronic toxicity studies in rats have established a No Observed Adverse Effect Level (NOAEL) of over 2000 mg/kg body weight per day.[10] These findings support the safety of 3'-Sialyllactose sodium salt for human consumption.
Conclusion
3'-Sialyllactose sodium salt is a biologically active oligosaccharide with significant potential in the fields of nutrition and therapeutics. Its well-defined chemical structure, favorable physicochemical properties, and compelling biological activities, particularly its anti-inflammatory and anti-pathogenic effects, make it a subject of ongoing research and development. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the properties and applications of this important human milk oligosaccharide.
References
- 1. mdpi.com [mdpi.com]
- 2. fda.gov [fda.gov]
- 3. Safety of 3′‐sialyllactose (3′‐SL) sodium salt produced by a derivative strain (Escherichia coli NEO3) of E. coli W (ATCC 9637) as a Novel Food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3'-Sialyllactose prebiotics prevents skin inflammation via regulatory T cell differentiation in atopic dermatitis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Binding inhibition of various influenza viruses by sialyllactose-modified trimer DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
